molecular formula C13H10Cl3N3O2S B5918436 N'-(benzenesulfonyl)-2,2,2-trichloro-N-pyridin-4-ylethanimidamide

N'-(benzenesulfonyl)-2,2,2-trichloro-N-pyridin-4-ylethanimidamide

Cat. No.: B5918436
M. Wt: 378.7 g/mol
InChI Key: OFFVJKIMRHTROA-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-2,2,2-trichloro-N-pyridin-4-ylethanimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonyl group, a trichloromethyl group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-2,2,2-trichloro-N-pyridin-4-ylethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 2,2,2-trichloroethylamine to form an intermediate, which is then reacted with 4-pyridinecarboxaldehyde under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-2,2,2-trichloro-N-pyridin-4-ylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(benzenesulfonyl)-2,2,2-trichloro-N-pyridin-4-ylethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-2,2,2-trichloro-N-pyridin-4-ylethanimidamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. The pyridinyl group can facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler compound with similar sulfonamide functionality but lacking the trichloromethyl and pyridinyl groups.

    N-(benzenesulfonyl)-2-chloroacetamide: A related compound with a chloroacetamide group instead of the trichloromethyl group.

    4-(benzenesulfonyl)pyridine: A compound with a similar pyridinyl group but lacking the trichloromethyl group.

Uniqueness

N’-(benzenesulfonyl)-2,2,2-trichloro-N-pyridin-4-ylethanimidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trichloromethyl group enhances its reactivity, while the pyridinyl group allows for specific interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N'-(benzenesulfonyl)-2,2,2-trichloro-N-pyridin-4-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3N3O2S/c14-13(15,16)12(18-10-6-8-17-9-7-10)19-22(20,21)11-4-2-1-3-5-11/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFVJKIMRHTROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C(\C(Cl)(Cl)Cl)/NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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